Cas no 829-84-5 (DICYCLOHEXYLPHOSPHINE)

DICYCLOHEXYLPHOSPHINE structure
DICYCLOHEXYLPHOSPHINE structure
Product Name:DICYCLOHEXYLPHOSPHINE
CAS No:829-84-5
MF:C12H23P
MW:198.284784555435
MDL:MFCD00014296
CID:95517
PubChem ID:13239
Update Time:2024-10-27

DICYCLOHEXYLPHOSPHINE Chemical and Physical Properties

Names and Identifiers

    • DICYCLOHEXYLPHOSPHINE
    • dicyclohexyl-phosphin
    • dicyclohexylphosphane
    • Bis(cyclohexyl)phosphine
    • dicyclo-hexylphosphine
    • EINECS 212-590-9
    • Phosphine,dicyclohexyl
    • Dicyclohexylphosphine (ACI)
    • A851954
    • F7LBQ7EZ7Z
    • SCHEMBL303961
    • NS00038229
    • 829-84-5
    • DTXSID7061190
    • FT-0633007
    • Phosphine, dicyclohexyl-
    • AKOS015840836
    • Dicyclohexyl phosphine
    • Dicyclohexylphosphine, 97%
    • Cy2PH
    • MFCD00014296
    • DTXCID7048322
    • DB-009666
    • MDL: MFCD00014296
    • Inchi: 1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
    • InChI Key: HDULBKVLSJEMGN-UHFFFAOYSA-N
    • SMILES: P(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 198.15400
  • Monoisotopic Mass: 198.153737
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,98 g/cm3
  • Melting Point: No data available
  • Boiling Point: 129 °C 8 mm Hg
  • Flash Point: 2 °C
  • Refractive Index: n 20/D 1.516
  • PSA: 13.59000
  • LogP: 4.33030
  • Sensitiveness: air sensitive
  • Solubility: Not determined
  • Vapor Pressure: No data available

DICYCLOHEXYLPHOSPHINE Security Information

DICYCLOHEXYLPHOSPHINE Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

DICYCLOHEXYLPHOSPHINE Pricemore >>

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DICYCLOHEXYLPHOSPHINE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-meth… Solvents: Benzene-d6 ;  rt
Reference
A Copper(I) Platform for One-Pot P-H Bond Formation and Hydrophosphination of Heterocumulenes
Horsley Downie, Thomas M.; et al, ACS Catalysis, 2022, 12(14), 8214-8219

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; overnight, 0 °C
2.1 Reagents: Pinacolborane Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-meth… Solvents: Benzene-d6 ;  rt
Reference
A Copper(I) Platform for One-Pot P-H Bond Formation and Hydrophosphination of Heterocumulenes
Horsley Downie, Thomas M.; et al, ACS Catalysis, 2022, 12(14), 8214-8219

Production Method 3

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  4 h, 50 °C
2.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; 10 min, rt; 10 min, rt; rt → 5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min
Reference
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; et al, Organic Letters, 2005, 7(19), 4277-4280

Production Method 4

Reaction Conditions
1.1 Catalysts: 9-Borabicyclo[3.3.1]nonane Solvents: Acetonitrile ,  1,2-Difluorobenzene ;  8 h, 60 °C
Reference
9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines
Elser, Iris; et al, Chemical Communications (Cambridge, 2022, 58(11), 1740-1743

Production Method 5

Reaction Conditions
1.1 Reagents: Pinacolborane Solvents: Acetonitrile ;  20 h, rt
1.2 Reagents: Isopropanol ;  rt
Reference
Rapid Metal-Free Formation of Free Phosphines from Phosphine Oxides
Provis-Evans, Cei B.; et al, Advanced Synthesis & Catalysis, 2018, 360(20), 3999-4004

Production Method 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  4 h, 50 °C
1.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; 10 min, rt; 10 min, rt; rt → 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min
Reference
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; et al, Organic Letters, 2005, 7(19), 4277-4280

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 0 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 30 min, rt
2.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; rt → 0 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
2.4 Reagents: Sodium chloride Solvents: Water ;  5 min, 0 °C
Reference
Selective Dehydrocoupling of Phosphines by Lithium Chloride Carbenoids
Molitor, Sebastian; et al, Journal of the American Chemical Society, 2014, 136(44), 15517-15520

Production Method 8

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 min, 0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
1.3 Solvents: tert-Butyl methyl ether ;  5 min, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt; 2 h, rt
2.2 Solvents: tert-Butyl methyl ether ;  5 min, rt; 10 min, rt; rt → 5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 5 °C
Reference
Copper-catalyzed C-P cross-coupling of secondary phosphines with (hetero)aromatic bromide
Li, Chun-Jing; et al, Research on Chemical Intermediates, 2018, 44(7), 4547-4562

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
NMR investigation of diorganotin(IV) dihalide complexes with secondary phosphines and diorganophosphino-N-phenyl(thioformamido) ligands
Dakternieks, Dainis; et al, Inorganica Chimica Acta, 1989, 161(1), 105-111

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(CAS:829-84-5)DICYCLOHEXYLPHOSPHINE
A851954
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Quantity:20g/100g
Price ($):241.0/443.0
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(CAS:829-84-5)
SFD2164
Purity:99%
Quantity:25KG,200KG,1000KG
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